molecular formula C15H10N2O B362662 5H,11H-isoindolo[2,1-a]quinazolin-5-one CAS No. 26963-23-5

5H,11H-isoindolo[2,1-a]quinazolin-5-one

Cat. No.: B362662
CAS No.: 26963-23-5
M. Wt: 234.25g/mol
InChI Key: XFTFEVDUFOHBTF-UHFFFAOYSA-N
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Description

5H,11H-isoindolo[2,1-a]quinazolin-5-one is a fused heterocyclic compound that serves as a key synthetic intermediate and core scaffold in organic and medicinal chemistry research. This compound belongs to the quinazoline family, which is widely recognized for its diverse biological activities. Scientific studies have detailed its synthesis from substituted 2-formylbenzoic acids and anthranilamide, providing researchers with reliable methods to access this structure . Derivatives based on the dihydroisoindoloquinazoline-dione structure have been identified as potent and selective inhibitors targeting the Hepatitis B Virus (HBV) . These compounds have shown promising activity in inhibiting HBV DNA replication at submicromolar concentrations, highlighting the value of this scaffold in the development of novel antiviral agents . More broadly, quinazoline derivatives are investigated for a wide spectrum of biological activities, including potential applications in anticancer, anti-inflammatory, and antibacterial research . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11H-isoindolo[2,1-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c18-15-12-7-3-4-8-13(12)17-9-10-5-1-2-6-11(10)14(17)16-15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTFEVDUFOHBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=NC(=O)C4=CC=CC=C4N31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5h,11h Isoindolo 2,1 a Quinazolin 5 One and Its Derivatives

Classical Condensation Approaches to Isoindoloquinazolinones

Traditional methods for constructing the isoindoloquinazolinone framework often rely on the condensation of two pre-functionalized bicyclic precursors. These methods are foundational and still find application in certain synthetic campaigns.

Reactions Involving Anthranilamide and o-Phthalaldehyde Analogues

One of the classical and most straightforward approaches to the isoindoloquinazolinone skeleton involves the direct condensation of anthranilamide with o-phthalaldehyde or its analogues. This reaction proceeds through an initial formation of a Schiff base between the aldehyde group and the primary amine of anthranilamide, followed by an intramolecular cyclization and subsequent dehydration to yield the fused ring system.

The reaction is typically carried out under thermal conditions, often with acid or base catalysis to facilitate the dehydration steps. The versatility of this method lies in the ability to introduce substituents on either the anthranilamide or the phthalaldehyde component, allowing for the generation of a library of derivatives.

Table 1: Examples of Isoindoloquinazolinone Synthesis via Anthranilamide and o-Phthalaldehyde Condensation

Anthranilamide Derivative o-Phthalaldehyde Analogue Conditions Product Yield (%)
Anthranilamide o-Phthalaldehyde Acetic Acid, Reflux 5H,11H-isoindolo[2,1-a]quinazolin-5-one Moderate
4-Chloroanthranilamide o-Phthalaldehyde p-TsOH, Toluene, Reflux 2-Chloro-5H,11H-isoindolo[2,1-a]quinazolin-5-one Good

Note: This table is illustrative and based on general reaction principles.

Multi-Component Reaction Strategies for Isoindoloquinazolinone Ring Formation

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency in building complex molecules in a single step from three or more starting materials. nih.gov Several MCR strategies have been successfully applied to the synthesis of the isoindoloquinazolinone core. acs.orgnih.gov

The Povarov reaction, a type of imino Diels-Alder reaction, provides an effective route to tetrahydroquinoline derivatives, which can be precursors or analogues to the isoindoloquinazolinone system. researchgate.net In this approach, an aniline, an aldehyde, and an activated alkene react in a [4+2] cycloaddition. The reaction is typically catalyzed by a Lewis acid. A plausible mechanism involves the formation of an N-acyliminium cation, which then undergoes an electrophilic attack by the alkene, followed by an intramolecular Friedel-Crafts reaction to form the polycyclic system. nih.gov

This strategy allows for the rapid assembly of complex polycyclic structures with control over stereochemistry. nih.gov The versatility of the starting materials, including various anilines, aldehydes, and dienophiles, enables the creation of diverse molecular architectures. researchgate.netnih.govnih.gov

A notable three-component reaction involves the condensation of isatoic anhydride, an amine, and 2-formylbenzoic acid. researchgate.net This method provides a convergent and efficient pathway to the desired scaffold. The reaction is believed to proceed through the initial reaction of the amine with isatoic anhydride, which, upon decarboxylation, forms an anthranilamide intermediate. researchgate.netnih.govresearchgate.net This intermediate then condenses with 2-formylbenzoic acid to form an imine, which undergoes a final intramolecular cyclization to yield the this compound product.

This reaction can be promoted by catalysts such as montmorillonite K10, offering an environmentally benign approach. researchgate.net

Table 2: Three-Component Synthesis of Isoindoloquinazolinones

Component 1 Component 2 Component 3 Catalyst/Conditions Product
Isatoic Anhydride Ammonium Acetate 2-Formylbenzoic Acid Montmorillonite K10 This compound
5-Chloroisatoic Anhydride Benzylamine 2-Formylbenzoic Acid Acetic Acid, Reflux 2-Chloro-6-benzyl-5,6-dihydroisoindolo[2,1-a]quinazolin-11(5H)-one

Note: This table is illustrative and based on reported reaction types. researchgate.net

Advanced Synthetic Transformations and Catalyst-Mediated Routes

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex heterocyclic systems, including the use of one-pot tandem reactions and advanced catalytic systems.

One-Pot Tandem Cyclization Methodologies

One-pot tandem or domino reactions are highly efficient processes where multiple bond-forming events occur sequentially in a single reaction vessel without the need to isolate intermediates. researchgate.netnih.gov This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. rsc.orgmdpi.com

A green synthetic approach for fused isoindoloquinazolinones has been developed utilizing a one-pot tandem methodology involving the condensation of anthranilamide with 3-(2-formylcycloalkenyl)-acrylic ester under solvent- and catalyst-free conditions. rsc.org This strategy avoids the use of oxidants and heavy metal catalysts and simplifies the work-up procedure. rsc.org

Another powerful strategy involves a Ugi four-component reaction (Ugi-4CR) followed by a palladium-catalyzed annulation. acs.org In this two-step, one-pot sequence, o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia are reacted to form an Ugi adduct, which then undergoes an intramolecular N-arylation to construct the final polycyclic quinazolinone product. acs.org This method has been shown to tolerate a wide range of aromatic and aliphatic isocyanides and substituted starting materials. acs.org

Table 3: Comparison of Advanced Synthetic Routes

Methodology Key Features Starting Materials Advantages
Solvent-Free Tandem Reaction No catalyst, no solvent, no oxidant Anthranilamide, 3-(2-formylcycloalkenyl)-acrylic ester Environmentally friendly, simple work-up, high yields rsc.org
Ugi-4CR/Pd-catalyzed Annulation Multi-component reaction followed by cyclization o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia High diversity, good to moderate yields, broad substrate scope acs.org
Base-Catalyzed Cascade Processes in Isoindoloquinazolinone Formation

Base-catalyzed reactions provide an alternative route to quinazolinone derivatives. While a specific base-catalyzed cascade process for the direct synthesis of this compound is not extensively detailed in the provided search results, the reactivity of related systems under basic conditions has been explored. For instance, the reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide is carried out in the presence of triethylamine, a common organic base. univ.kiev.ua This indicates that the isoindoloquinazoline core is stable and can be functionalized under basic conditions.

In a more general context, base-promoted methods have been developed for the synthesis of the broader quinazolinone class. One such method involves the SNAr reaction of ortho-fluorobenzamides with amides, followed by a base-promoted intramolecular cyclization. This approach, while not a direct synthesis of the target isoindolo-fused system, highlights the utility of bases in promoting the key cyclization step in quinazolinone formation.

Electrochemical Approaches for Isoindoloquinazolinone Derivatives

Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry, offering a green alternative to conventional methods that often rely on chemical oxidants or catalysts. For the synthesis of quinazolinone derivatives, electrochemical approaches have been developed that feature mild reaction conditions and high efficiency.

One such method involves the anodic direct oxidation of C(sp³)-H bonds. In this process, an undivided cell with a platinum plate electrode is used, and the reaction is carried out in a mixed solvent system such as DMSO/H₂O. This method is notable for being metal-free and chemical oxidant-free. researchgate.net

Another electrochemical strategy is the I₂-catalyzed tandem oxidation in an aqueous medium. This approach is particularly attractive due to its use of water as a green solvent and iodine as a low-toxicity, inexpensive catalyst. The reaction proceeds at room temperature and involves the electrochemical promotion of alcohol oxidation, followed by cyclization with amides to form the quinazolinone ring system. nih.govresearchgate.netrsc.org While these methods have been demonstrated for quinazolinones, their application to the synthesis of the more complex this compound core represents a promising area for future research.

Table 2: Electrochemical Synthesis of Quinazolinones

Method Key Features Conditions Reference
Anodic Direct Oxidation Metal-free, chemical oxidant-free Pt electrode, DMSO/H₂O researchgate.net

Lewis Acid Mediated Sequential Carbon-Nitrogen Bond Formation

Lewis acid catalysis is a widely employed strategy for the synthesis of complex heterocyclic systems, including isoindoloquinazolinone derivatives. A one-pot synthesis of isoindole-fused quinazolin-4-ones has been described that utilizes an acid catalyst. This reaction proceeds via an intramolecular 1,3-hydride transfer. The mechanistic study of this reaction using deuterated solvents has provided insights into the reaction pathway.

In a more complex approach, a diastereoselective synthesis of isoindolo[2,1-a]quinolin-11(5H)-ones, which are structurally related to the target compound, has been achieved through a Lewis acid-mediated reaction of enamides with N-aryl-acylimines. This method allows for the construction of the fused heterocyclic system with three contiguous stereogenic centers in high yields and diastereoselectivities. d-nb.inforesearchgate.net The choice of Lewis acid can be crucial for the success of these reactions, with BF₃·OEt₂ being a commonly used catalyst. nih.gov

Table 3: Lewis Acid Mediated Synthesis of Isoindolo[2,1-a]quinolin-11(5H)-ones

Reactant 1 Reactant 2 Lewis Acid Yield Diastereomeric Ratio Reference
N-aryl-3-hydroxyisoindolinone (E)-enamide BF₃·OEt₂ 88% 77:23 researchgate.net

Radical-Mediated Cyclization Strategies for Polycyclic Fused Systems

Radical cyclization reactions offer a powerful method for the construction of polycyclic fused systems, including those containing the quinazolinone core. An efficient radical cascade cyclization of unactivated alkenes has been developed for the synthesis of a series of ring-fused quinazolinones. This method utilizes commercially available ethers, alkanes, and alcohols and proceeds under base-free conditions in a short time without the need for a transition metal catalyst. researchgate.net

These reactions are often initiated by a radical initiator, such as dicumyl peroxide, and proceed through a cascade of intramolecular cyclization events. The regioselectivity of these cyclizations is a key consideration, and studies have been conducted to understand the structural and electronic effects of the reactants on the outcome of the reaction. While not specifically detailed for this compound, these radical-mediated strategies are highly relevant for the synthesis of this and related fused heterocyclic systems.

Substituent Effects and Regioselectivity in Isoindoloquinazolinone Synthesis

In radical cyclization reactions, the regioselectivity is governed by the mode of intramolecular addition of the radical to the unsaturated bond. The formation of five- or six-membered rings is common, and the regiochemical outcome can be influenced by the nature of the tether connecting the radical center and the alkene, as well as by the substituents on the alkene.

Yield Optimization and Scalability Considerations for Synthetic Routes

Optimizing the yield and ensuring the scalability of a synthetic route are crucial for the practical application of any methodology. For the synthesis of isoindoloquinazolinones, several factors can be tuned to improve the reaction outcome.

In the solvent- and catalyst-free synthesis, the reaction temperature is a critical parameter. While the reaction proceeds at 120 °C, further increases in temperature may not necessarily lead to higher yields and could result in decomposition. The purity of the starting materials is also important for achieving high yields.

For Lewis acid-catalyzed reactions, the choice of Lewis acid and its stoichiometry are key variables. As seen in the synthesis of isoindolo[2,1-a]quinolin-11(5H)-ones, while 1.5 equivalents of BF₃·OEt₂ give good results, reducing the amount to 0.5 equivalents can lower the yield. researchgate.net The solvent also plays a crucial role, with some solvents leading to decomposition of the starting materials.

The scalability of a reaction is often influenced by its simplicity and the cost of the reagents. The solvent- and catalyst-free method is highly scalable due to its operational simplicity and the absence of expensive catalysts. Electrochemical methods also offer good scalability, as the reaction can be scaled up by using larger electrodes and reaction vessels. researchgate.net For industrial applications, the development of continuous flow processes for these syntheses could offer significant advantages in terms of safety, efficiency, and scalability.

Mechanistic Investigations of 5h,11h Isoindolo 2,1 a Quinazolin 5 One Formation and Chemical Reactions

Proposed Reaction Pathways and Elucidation of Key Intermediates

The formation and subsequent reactions of the isoindoloquinazoline system often proceed through highly reactive intermediates, leading to a variety of structural outcomes.

A pivotal intermediate in the synthesis of isoindoloquinazoline-related structures is the N-acyliminium ion. These electrophilic species are central to α-amidoalkylation reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The generation of N-acyliminium ions from isoindolinone precursors can be achieved through Lewis acid-catalyzed processes. For instance, isoindolinones with specific substituents at the 3-position can undergo C-C bond cleavage to form the N-acyliminium intermediate, which is then trapped by nucleophiles to yield substituted isoindolinones. rsc.org

This reactivity is a cornerstone of Friedel-Crafts-type reactions, enabling the synthesis of complex molecules that are precursors to or derivatives of the isoindoloquinazoline core. researchgate.net The generation of the N-acyliminium ion is the critical step, allowing for subsequent intramolecular or intermolecular cycloadditions to build the fused heterocyclic system.

Intramolecular hydride shifts are a class of pericyclic reactions known as sigmatropic rearrangements. wikipedia.org A researchgate.netuniv.kiev.ua-hydride shift involves the migration of a hydrogen atom across a three-atom system. According to the Woodward-Hoffmann rules for thermal reactions, a researchgate.netuniv.kiev.ua-hydride shift must proceed through an antarafacial pathway, where the hydrogen transfers from one face of the π-system to the opposite face. wikipedia.orglibretexts.org This geometry is highly strained and sterically prohibitive in most acyclic and small-ring systems, making uncatalyzed thermal researchgate.netuniv.kiev.ua-hydride shifts rare. wikipedia.org Photochemical researchgate.netuniv.kiev.ua-hydride shifts, however, can proceed via a suprafacial pathway and are more common. libretexts.org

In the context of forming related heterocyclic systems like tetrahydroquinolines, the researchgate.netlibretexts.org-hydride transfer is a much more prevalent and synthetically useful pathway. wikipedia.orgnih.gov This process allows for a suprafacial hydrogen shift, which is geometrically feasible, and is often a key step in cascade reactions that form six-membered rings. nih.gov While direct evidence for a researchgate.netuniv.kiev.ua-hydride transfer in the primary formation of the 5H,11H-isoindolo[2,1-a]quinazolin-5-one skeleton is not prominent, the possibility in specific enzymatic or catalytic systems cannot be entirely ruled out, though it remains an exceptional event compared to other mechanistic pathways. nih.gov

The isoindoloquinazoline skeleton can undergo significant structural transformations through rearrangement reactions. A notable example is the reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with dienophiles like N-phenylmaleimide. This process is not a simple cycloaddition but involves a complex rearrangement. researchgate.netuniv.kiev.uauniv.kiev.ua

The proposed mechanism involves an initial opening of the isoindole fragment of the quinazoline (B50416) system. This is followed by a rearrangement involving the exocyclic imine group and the succinimide (B58015) fragment derived from the maleimide (B117702). This cascade leads to the formation of a new dihydropyrimidone ring, which subsequently aromatizes. researchgate.net Such rearrangements highlight the dynamic nature of the isoindoloquinazoline core, allowing for the generation of structurally diverse and complex heterocyclic products. libretexts.orgmsu.edu

Kinetic versus Thermodynamic Control of Reactions involving Isoindoloquinazolines

The reaction between 5-amino-11H-isoindolo[2,1-a]quinazoline and N-phenylmaleimide serves as a clear example of how reaction conditions can dictate the final product through kinetic versus thermodynamic control. researchgate.netuniv.kiev.uauniv.kiev.ua The product that forms fastest, via the lowest activation energy pathway, is the kinetic product. The most stable product, which may have a higher activation barrier, is the thermodynamic product. ox.ac.uk

Under kinetic control (e.g., conducted in absolute methanol (B129727) at room temperature for an extended period), the reaction yields a product resulting from the interaction of one molecule of the quinazoline with one molecule of N-phenylmaleimide, followed by a complex rearrangement. researchgate.netuniv.kiev.ua

Under thermodynamic control (e.g., refluxing in isopropanol), the system has enough energy to overcome higher activation barriers and form a more stable product. In this case, the reaction proceeds through a different pathway, involving a Diels-Alder reaction with a second equivalent of maleimide, ultimately leading to a distinct naphthalene (B1677914) derivative after cleavage of an azanorbornene fragment. researchgate.net

The ability to direct the reaction towards different products by modifying the reaction conditions (temperature, solvent, and reaction time) is a powerful tool in synthetic chemistry. mdpi.com

Table 1: Product Distribution in the Reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-Phenylmaleimide under Different Control Regimes researchgate.netuniv.kiev.ua
Control TypeReaction ConditionsKey Mechanistic StepsFinal Product StructureYield
Kinetic ControlAbsolute Methanol, Room Temp, 1 weekIsoindole opening, rearrangement with one maleimide equivalent, dihydropyrimidone ring formation.Compound 2 (C25H16N4O2)68%
Thermodynamic ControlIsopropanol, Reflux, 4 hoursIsoindole opening, rearrangement, Diels-Alder reaction with second maleimide equivalent, azanorbornene cleavage.Compound 3 (C35H26N5O4)72%

Role of Catalysts and Solvent Effects on Reaction Mechanisms

Catalysts and solvents play a critical role in the synthesis of isoindoloquinazolines, influencing reaction rates, yields, and even the mechanistic pathway.

Catalysts: Lewis acids and solid-supported acid catalysts are frequently employed. For the synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones, a related core structure, BF₃·OEt₂ has been used to catalyze the cycloaddition, likely proceeding through an N-acyliminium intermediate. In the multi-component synthesis of isoindolo[2,1-a]quinazoline-5,11-diones, a reusable sulfonic acid-functionalized Wang resin (Wang-OSO3H) proved highly effective, demonstrating the utility of heterogeneous catalysts for greener synthesis. rsc.org Eutectic solvents containing Lewis acids, such as a mixture of choline (B1196258) chloride and zinc chloride (ChCl/ZnCl₂), have also been successfully used as both the reaction medium and catalyst. univ.kiev.ua

Solvent Effects: The choice of solvent can significantly impact the reaction outcome. In the synthesis of isoindolo[2,1-a]quinazoline-diones using the Wang-OSO3H catalyst, water was found to be the optimal solvent, leading to significantly higher yields compared to organic solvents like PEG-400, ethanol, or acetonitrile. rsc.org This highlights the potential for "on-water" catalysis, where the hydrophobic effect can accelerate reaction rates. However, in some cases, the solvent may have a minimal effect on yield, as observed in a BF₃·OEt₂-catalyzed synthesis where reactant concentration was the more dominant factor. researchgate.net The solvent can also play a direct role in the mechanism; for instance, the use of methanol in one study led to the formation of undesired side products, altering the course of the reaction. researchgate.net

Table 2: Effect of Catalyst and Solvent on Isoindoloquinazoline Synthesis
Reaction TypeCatalystSolventEffect/ObservationReference
MCR for Isoindolo[2,1-a]quinazoline-5,11-dionesWang-OSO3HWaterOptimal solvent, yielding 94% of product. Other organic solvents gave lower yields. rsc.org
Imino Diels-Alder for Dihydroisoindolo[2,1-a]quinolin-11-onesBF₃·OEt₂Various (e.g., CH₂Cl₂)Solvents had no significant influence on reaction yields. researchgate.net
Povarov Reaction for Dihydroisoindolo[2,1-a]quinolin-11-onesChCl/ZnCl₂ (Eutectic Mixture)ChCl/ZnCl₂Acts as both catalyst and reusable solvent medium, affording the product in 77% yield. univ.kiev.ua
Diels-Alder Trapping ExperimentBF₃·OEt₂MethanolDrastically affected the reaction, reducing product yield to 20% and forming side products. researchgate.net

Derivatization Strategies and Structure Activity Relationship Sar Studies of 5h,11h Isoindolo 2,1 a Quinazolin 5 One Analogues

Synthetic Modification at Key Ring Positions

Strategic modification of the isoindoloquinazolinone core is essential for exploring its chemical space and optimizing its biological activity. Key strategies include derivatization at nitrogen positions, substitution on the aromatic rings, and expansion of the fused ring system itself.

The nitrogen atoms within the isoindoloquinazolinone scaffold are primary targets for derivatization. N-alkylation, in particular, is a common strategy to introduce a variety of functional groups, which can influence the molecule's polarity, solubility, and ability to interact with biological targets.

The regiochemistry of alkylation is a key consideration in these syntheses. juniperpublishers.comresearchgate.net For quinazolinone systems, alkylation can potentially occur at different nitrogen or oxygen atoms, but specific reaction conditions can favor N-alkylation. researchgate.net For instance, the alkylation of a quinazolinone core with methyl-2-bromo acetate can proceed via a substitution reaction to form an N-alkylated precursor. uw.edu This precursor then serves as a versatile intermediate for generating a library of structurally diverse derivatives. uw.edu The success of N-alkylation is often confirmed using 2D NMR spectroscopy techniques like NOESY, which can show the correlation between protons on the newly introduced alkyl group and protons on the quinazolinone ring system. researchgate.net

Similarly, N-acylation introduces an acyl group (R-C=O) onto a nitrogen atom. This modification can alter the electronic properties and hydrogen-bonding capabilities of the molecule. Studies on related heterocyclic systems, such as isoquino[2,3-a]quinazolines, have shown that acylation can occur at different positions depending on the reaction conditions and the presence of activating groups. researchgate.net For example, acylation has been observed at the C-7 position in the presence of pyridine, while other conditions can lead to acylation at a nitrogen atom (N-5). researchgate.net

Key Alkylation and Acylation Reactions:

N-Alkylation: Introduction of alkyl chains, benzyl groups, or functionalized esters. juniperpublishers.comuw.edu

N-Acylation: Addition of acetyl or other acyl groups, often directed by the choice of base and solvent. researchgate.net

These strategies are fundamental to building libraries of compounds for SAR studies, allowing for systematic evaluation of how different N-substituents impact biological activity.

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis for modifying aromatic rings. In this reaction, an electrophile replaces a hydrogen atom on the aromatic core, allowing for the introduction of a wide array of functional groups that can modulate the electronic and steric profile of the molecule.

The isoindoloquinazolinone scaffold contains multiple aromatic rings that are susceptible to EAS, though the reactivity of each position depends on the directing effects of the existing heterocyclic structure and any substituents. Common EAS reactions applicable to this scaffold include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of chloro (-Cl), bromo (-Br), or iodo (-I) groups.

Acylation (Friedel-Crafts): Introduction of an acyl group (-COR).

In a related isoquino[2,3-a]quinazoline system, electrophilic substitution with an acyl group was shown to occur at the C-7 atom, demonstrating the feasibility of such modifications on these complex heterocyclic structures. researchgate.net The reaction of phenacyl bromides with the same system led to the introduction of a 2-aryl-2-oxoethyl group at the C-7 position. researchgate.net These examples highlight how electrophilic reagents can be used to functionalize specific positions on the fused ring system, providing valuable derivatives for biological screening.

Altering the core skeleton of the isoindoloquinazolinone molecule through ring expansion presents a sophisticated strategy for generating novel chemical entities. Such modifications can significantly alter the three-dimensional shape and flexibility of the molecule, potentially leading to new or improved interactions with biological targets.

Several modern synthetic methods can be adapted for the expansion of heterocyclic rings. These strategies often involve the formation of an intermediate that undergoes a rearrangement to yield a larger ring system. nih.govnih.gov

Examples of Ring-Expansion Strategies:

One-Atom Ring Expansion: This can be achieved through cascade reactions. For instance, a thiol-mediated sequence involving dearomatizing spirocyclization, nucleophilic substitution, and subsequent rearrangement can convert indoles into quinolines, effectively expanding one of the rings. nih.gov A strong Brønsted acid, sometimes generated in situ, is often required to promote the final ring-expansion step. nih.gov

Regiodivergent Ring Expansion: Methods have been developed to transform oxindoles into different quinolinone isomers, showcasing how specific reaction conditions can control the outcome of a ring-expansion reaction to access diverse molecular scaffolds. nih.gov

Beckmann Rearrangement: This classic transformation is another established method for skeletal editing that can be applied to expand cyclic systems. nih.gov

These advanced synthetic techniques allow chemists to move beyond simple peripheral modifications and directly edit the core scaffold, providing access to unique analogues for structure-activity relationship studies. nih.gov

Structure-Activity Relationship (SAR) within Isoindoloquinazolinone Scaffolds

Structure-activity relationship (SAR) studies are pivotal in drug discovery, providing insights into how specific structural features of a molecule contribute to its biological activity. For the isoindoloquinazolinone scaffold, SAR analysis focuses on the electronic and steric properties of substituents.

The electronic nature of substituents on the isoindoloquinazolinone core can profoundly influence its interaction with biological targets. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution across the aromatic rings, affecting non-covalent interactions like hydrogen bonds, π-π stacking, and dipole interactions.

For example, in related quinazoline (B50416) derivatives, the presence and position of specific substituents dictate the molecule's binding affinity. A meta-chlorine substitution on an aniline moiety attached to a quinazoline core was found to be beneficial for activity due to favorable hydrophobic interactions. mdpi.com The introduction of iodide atoms and their subsequent intermolecular interactions with aromatic rings can also be essential in the formation of the electronic band structure in semiconducting materials, highlighting the importance of halogen-π interactions. nih.gov

The table below illustrates how different substituents can affect biological activity, using data from studies on related quinazoline inhibitors.

Compound IDScaffold/CoreR-Group SubstituentElectronic PropertyObserved Activity/Interaction
Analogue A 4-Anilino-quinazolinem-ChloroElectron-withdrawingBeneficial for activity due to hydrophobic interactions mdpi.com
Analogue B 4-Anilino-quinazolinep-(2-nitro-imidazole)Electron-withdrawingHigher activity compared to meta substitution mdpi.com
Analogue C QuinazolinoneTrifluoromethyl (-CF3)Strongly Electron-withdrawingUnfavorable interaction, no binding observed nih.gov
Analogue D Quinazolinonep-methoxyphenylElectron-donatingDid not fit into receptor pocket nih.gov

This table is generated based on data from related quinazolinone structures to illustrate the principles of electronic effects.

Steric hindrance, which relates to the size and shape of substituents, plays a critical role in how a ligand fits into the binding pocket of a receptor. nih.gov Bulky groups can either prevent a molecule from binding effectively or, conversely, enhance binding by occupying a large hydrophobic pocket.

SAR studies on quinazolinone derivatives have demonstrated the importance of steric factors. For instance, while aliphatic chains at a certain position can enhance inhibitory activity, chains longer than eight carbons may introduce steric hindrance that negatively impacts binding to target proteins. nih.gov In another study, replacing a smaller N-Boc glycine with bulkier N-Boc amino acids on a quinazoline scaffold led to decreased activity, indicating that the larger groups interfered with optimal binding. mdpi.com

The concept of a "steric hindrance factor" can be used to quantify how the size of a ligand influences its accessibility to a receptor's binding sites. nih.gov Computational simulations have also shown that steric hindrance can play a direct role in inhibiting processes like protein aggregation. nih.gov

The following table provides examples of how steric bulk can influence the activity of quinazolinone-related compounds.

Compound IDScaffold/CoreSubstituent FeatureSteric ImpactEffect on Activity
Analogue 1 QuinazolinoneAliphatic chain (>8 carbons)High steric bulkDecreased inhibitory activity nih.gov
Analogue 2 QuinazolineBulky N-Boc amino acidIncreased steric hindranceDecreased activity mdpi.com
Analogue 3 QuinazolinoneMethyl groupModerate steric bulkIntroduced a favorable hydrophobic interaction nih.gov
Analogue 4 Quinazolinonep-methoxyphenyl moietyShape and bulkDid not fit into the receptor pocket nih.gov

This table is generated based on data from related quinazolinone structures to illustrate the principles of steric effects.

Conformational Flexibility and its Contribution to Biological Interactions

While direct crystallographic or detailed conformational analysis of the parent 5H,11H-isoindolo[2,1-a]quinazolin-5-one is not extensively documented, studies on related fused quinazolinone systems provide valuable insights. For example, in certain 2,3-dihydroquinazolin-4(1H)-ones, the tetrahydropyrimidine ring is known to adopt a flexible sofa conformation nih.gov. This suggests that even minor alterations to the core, such as the degree of saturation, can introduce elements of flexibility. For the largely aromatic isoindolo[2,1-a]quinazolin-5-one system, the planarity is expected to be a dominant feature, facilitating interactions such as π-π stacking with biological macromolecules.

The contribution of conformational flexibility to biological activity primarily arises from the substituents. For instance, the insertion of flexible linkers or side chains, such as a thiophene-2-ylmethanamine group at the C-4 position of the quinazoline core in related compounds, has been employed as a strategy to increase conformational flexibility and improve biological activity mdpi.com. The ability of a substituent to orient itself optimally within a biological target's binding site is a key determinant of affinity and efficacy. This rotational freedom allows the molecule to adapt to the specific topology of a receptor or enzyme active site, maximizing favorable intermolecular interactions like hydrogen bonds and hydrophobic contacts.

Exploration of Isomeric Forms and their Distinct Reactivities

The chemistry of isoindolo[2,1-a]quinazolin-5-one and its derivatives is rich with examples of isomerism and distinct reactivities that are dependent on reaction conditions. This is particularly evident in the reactions of substituted analogues, where reaction pathways can be directed by kinetic or thermodynamic control.

A compelling example is the reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide. This reaction does not proceed as a typical Michael addition but rather through a more complex rearrangement pathway that is highly sensitive to the reaction conditions univ.kiev.uauniv.kiev.ua.

Kinetic Control: Under kinetically controlled conditions (e.g., in methanol (B129727) at room temperature), the reaction proceeds via an opening of the isoindole fragment, followed by a rearrangement. This pathway leads to the formation of a dihydropyrimidone ring, which subsequently aromatizes, yielding a specific rearranged product univ.kiev.uaresearchgate.net.

Thermodynamic Control: In contrast, under thermodynamically controlled conditions (e.g., refluxing in isopropanol), the reaction follows a different pathway, resulting in a different, more stable isomeric product univ.kiev.uauniv.kiev.ua.

This demonstrates how different isomers can be selectively synthesized by tuning the reaction parameters, highlighting the distinct reactivity of the system. The formation of these products is governed by complex mechanisms involving rearrangements of the heterocyclic core univ.kiev.uaresearchgate.net.

Furthermore, in the synthesis of related isoindolo[2,1-a]quinolin-11(5H)-one skeletons through cycloaddition reactions, the process can occur with complete regio- and stereoselectivity. This high degree of selectivity ensures that only a single isomer is formed in the reaction, which is crucial for developing compounds with specific biological activities, as different stereoisomers can have vastly different pharmacological profiles nih.gov.

Table 2: Condition-Dependent Reactivity of 5-amino-11H-isoindolo[2,1-a]quinazoline
Reaction ControlTypical ConditionsReaction Pathway with N-phenylmaleimideOutcome
KineticMethanol, room temperature univ.kiev.uaOpening of isoindole fragment followed by rearrangement and aromatization researchgate.netFormation of the kinetically favored isomeric product
ThermodynamicIsopropanol, reflux univ.kiev.uaRearrangement to a more stable final structureFormation of the thermodynamically favored isomeric product

Spectroscopic and Advanced Analytical Characterization Techniques for 5h,11h Isoindolo 2,1 a Quinazolin 5 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of isoindolo[2,1-a]quinazoline derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and the connectivity within the molecule.

¹H NMR spectra reveal the number of distinct protons, their chemical environment, and their proximity to other protons through spin-spin coupling. Protons in the aromatic regions of the quinazoline (B50416) and isoindolone rings typically appear as complex multiplets in the downfield region (approx. 7.0-8.5 ppm), with their specific chemical shifts and coupling constants being highly dependent on the substitution pattern.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is a key diagnostic signal, typically appearing significantly downfield (e.g., >160 ppm). The chemical shifts of the aromatic carbons provide further confirmation of the fused ring structure.

Two-dimensional NMR techniques are crucial for unambiguous assignments.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically separated by two or three bonds), which helps in tracing the proton networks within the individual aromatic rings. researchgate.netuniv.kiev.ua

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Isoindoloquinazoline Derivative.
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
Aromatic Protons7.20 - 8.50 (m)115 - 150Correlations between adjacent rings
CH₂ (if reduced)~4.50 (s)~45Correlations to aromatic and carbonyl carbons
C=O (Carbonyl)->160Correlations from nearby protons
Quaternary Carbons-120 - 155Correlations from multiple protons

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the elemental composition of newly synthesized 5H,11H-isoindolo[2,1-a]quinazolin-5-one derivatives. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique molecular formula from the measured exact mass, distinguishing it from other potential formulas with the same nominal mass. This validation is a critical step in the characterization of novel compounds. nih.gov

Table 2: Example of HRMS Data for a Hypothetical Derivative.
CompoundMolecular FormulaCalculated Exact MassMeasured Exact Mass (m/z)Difference (ppm)
Bromo-derivativeC₁₅H₉BrN₂O311.9902311.99050.96

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and, to a lesser extent, Raman spectroscopy are used to identify the functional groups present in the molecule by analyzing their characteristic vibrational frequencies. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically found in the range of 1680-1710 cm⁻¹. ekb.eg

Other significant absorptions include:

C=N stretching from the quinazoline ring, appearing around 1610-1630 cm⁻¹. ekb.eg

C=C aromatic stretching vibrations, which give rise to a series of bands in the 1450-1600 cm⁻¹ region. univ.kiev.ua

C-H aromatic stretching vibrations, observed as weaker bands above 3000 cm⁻¹.

C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range, which can provide information about the substitution pattern on the aromatic rings. nih.gov

Table 3: Characteristic IR Absorption Frequencies for Isoindolo[2,1-a]quinazolin-5-one.
Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity
N-H Stretch (if present)3200 - 3400Medium
C-H Aromatic Stretch3000 - 3100Weak-Medium
C=O Amide Stretch1680 - 1710Strong
C=N Stretch1610 - 1630Medium-Strong
C=C Aromatic Stretch1450 - 1600Medium-Strong (multiple bands)

X-ray Crystallography for Planar and Solid-State Structural Resolution

Single-crystal X-ray crystallography provides the most definitive structural information, offering an unambiguous three-dimensional map of the atomic positions in the solid state. This technique is invaluable for confirming the connectivity and stereochemistry of complex molecules like isoindolo[2,1-a]quinazolines. nih.gov The analysis of a suitable single crystal reveals precise bond lengths, bond angles, and torsion angles. mdpi.com For the largely aromatic this compound system, X-ray crystallography confirms the planarity of the fused ring system and provides insight into intermolecular interactions, such as pi-stacking and hydrogen bonding, which govern the crystal packing. researchgate.net

Table 4: Representative Crystallographic Data for a Quinazoline Derivative. researchgate.net
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308
b (Å)10.9695
c (Å)14.7966
α (°)100.50
β (°)98.61
γ (°)103.81
Volume (ų)900.07

Chromatographic Methods for Purification and Purity Assessment (TLC, Column Chromatography)

Chromatographic techniques are fundamental to the synthesis of this compound and its derivatives, serving both to monitor the progress of reactions and to purify the final products.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the conversion of starting materials to products. researchgate.net By comparing the retention factor (Rf) of the reaction mixture to that of the starting materials and the desired product, chemists can determine the optimal reaction time and conditions.

Column Chromatography is the standard method for the purification of the synthesized compounds on a preparative scale. researchgate.net A silica gel stationary phase is typically used, with a solvent system (mobile phase) of varying polarity, such as a mixture of ethyl acetate and hexane. The components of the crude reaction mixture are separated based on their differential adsorption to the silica gel, allowing for the isolation of the pure isoindolo[2,1-a]quinazolin-5-one derivative. The purity of the collected fractions is subsequently confirmed by TLC.

Computational and Theoretical Studies on 5h,11h Isoindolo 2,1 a Quinazolin 5 One

Quantum-Chemical Calculations for Electronic Properties and Molecular Structure

Quantum-chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. irjweb.com These methods are used to determine the optimized molecular geometry and to analyze the electronic landscape, which dictates the molecule's reactivity and stability. irjweb.comphyschemres.org

Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. youtube.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap generally implies higher reactivity. irjweb.com

DFT calculations allow for the determination of various global reactivity descriptors. These theoretical calculations serve as a valuable method for evaluating the structural and spectral properties of organic molecules. irjweb.com For quinazoline (B50416) derivatives, DFT has been employed to investigate the relationship between molecular structures and their properties. physchemres.org The results can help predict how structural modifications will influence the electronic character and potential activity of the 5H,11H-isoindolo[2,1-a]quinazolin-5-one core.

Table 1: Theoretical Quantum Chemical Parameters for Related Heterocyclic Compounds.
ParameterDescriptionTypical Significance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability. Higher values suggest a better electron donor. youtube.com
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability. Lower values suggest a better electron acceptor. youtube.com
Energy Gap (ΔE)ΔE = ELUMO - EHOMOReflects chemical reactivity and stability. A large gap suggests high stability and low reactivity. irjweb.comyoutube.com
Hardness (η)η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. irjweb.com
Softness (S)S = 1 / ηThe reciprocal of hardness, indicating polarizability. irjweb.com
Electronegativity (χ)χ = -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons. irjweb.com

Molecular Docking and Binding Interaction Prediction with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. umi.ac.id It is widely used in drug discovery to understand how potential drug candidates, such as derivatives of this compound, might interact with a biological target, typically a protein or nucleic acid. nih.gov

Studies on related quinazoline scaffolds have utilized docking to identify promising lead compounds and to support structure-activity relationship (SAR) analyses. researchgate.netnih.gov For example, docking studies on quinazoline derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors have been performed to analyze the interactions between the compounds and the amino acid residues in the receptor's active site. umi.ac.id These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.gov

The results of docking simulations are often expressed as a scoring function, such as a rerank score, where a lower value typically indicates a more favorable binding interaction. umi.ac.id By analyzing the 2D and 3D interaction images, researchers can understand which parts of the molecule are essential for binding and how the molecule can be modified to improve its potency and selectivity. umi.ac.id

Table 2: Common Interactions in Molecular Docking Studies of Quinazoline Derivatives.
Interaction TypeDescriptionKey Residues (Examples from EGFR)
Hydrogen BondAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Met793, Thr790, Asp855
Hydrophobic InteractionThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Leu718, Val726, Ala743, Leu844
Pi-Pi StackingAttractive, noncovalent interactions between aromatic rings.Phe723, Phe856
Pi-Alkyl InteractionA noncovalent interaction between a pi system and an alkyl group.Ala743, Leu788, Cys797

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET profiling uses computational models to predict these properties, allowing for the early identification of potential liabilities and reducing the risk of failure in later stages of drug development. nih.gov

For isoindolo[2,1-a]quinoline and related heterocyclic structures, various online platforms and software are used to perform ADMET screening. nih.gov These tools calculate molecular descriptors to estimate properties related to drug-likeness, such as adherence to Lipinski's Rule of Five. nih.govjapsonline.com This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, and a LogP value greater than 5. japsonline.com

ADMET predictors can provide data on a wide range of endpoints, including human intestinal absorption (HIA), Caco-2 cell permeability, blood-brain barrier (BBB) penetration, and potential for toxicity, such as mutagenicity (AMES toxicity) or carcinogenicity. nih.govplos.org This comprehensive scoring helps researchers select the most promising candidates for further development. nih.govnih.gov Studies on quinazoline derivatives have shown that many can be designed to have favorable ADMET profiles, with good predicted intestinal absorption and low toxicity risks. umi.ac.idresearchgate.net

Table 3: Key Parameters in In Silico ADMET Prediction.
ParameterDescriptionDesirable Range/Outcome for Drug Candidates
Lipinski's Rule of FiveA rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.0-1 violations
Human Intestinal Absorption (HIA)Predicts the percentage of a compound absorbed through the human gut.High (+)
Caco-2 PermeabilityAn in vitro model for predicting human drug absorption. plos.orgHigh permeability
Blood-Brain Barrier (BBB) PermeabilityPredicts whether a compound can cross the BBB to act on the central nervous system.Dependent on the therapeutic target
AMES ToxicityPredicts the mutagenic potential of a compound.Non-mutagenic (Negative)
Aqueous Solubility (LogS)Predicts the solubility of the compound in water.Good solubility

Theoretical Investigations of Photophysical Properties and Fluorescence

Theoretical methods, especially Time-Dependent Density Functional Theory (TD-DFT), are crucial for studying the excited-state properties of molecules, including their absorption and fluorescence behavior. rsc.orgresearchgate.net These calculations can predict the electronic absorption spectra, excitation energies, and oscillator strengths, which correlate with the intensity of light absorption. nih.gov

For fluorescent compounds, understanding the mechanism of light emission is key. TD-DFT can be used to model the geometry of the molecule in its first excited state and to calculate the emission energies, providing insight into the observed fluorescence spectra. rsc.org The study of frontier molecular orbitals (FMOs) in the context of TD-DFT helps to characterize the nature of electronic transitions, such as intramolecular charge transfer (ICT), which often plays a significant role in the fluorescence of heterocyclic systems. researchgate.netnih.gov

By combining experimental measurements with TD-DFT calculations, a deeper understanding of the structure-property relationships governing fluorescence can be achieved. rsc.org This synergy allows researchers to explain how subtle structural modifications to the isoindoloquinazolinone core can lead to significant changes in photophysical properties, guiding the design of new fluorophores for applications in imaging and sensing. nih.govnih.gov

Table 4: Parameters from TD-DFT Calculations for Photophysical Properties.
ParameterDescriptionSignificance
Vertical Excitation EnergyThe energy required to excite an electron from the ground state to an excited state without changing the nuclear geometry.Correlates with the maximum absorption wavelength (λmax). researchgate.net
Oscillator Strength (f)A dimensionless quantity that expresses the probability of a particular electronic transition.Higher values indicate a more intense absorption band. researchgate.net
Emission WavelengthCalculated from the energy difference between the optimized excited state and the ground state.Predicts the fluorescence emission spectrum.
Transition Density Matrix (TDM)Visualizes the electron-hole distribution upon excitation.Helps to understand charge transfer characteristics during a transition. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of Isoindoloquinazolinones

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a flexible molecule can adopt. researchgate.net For drug-like molecules, which can possess rotatable bonds, multiple conformations may exist, and identifying the most stable one is crucial for understanding its interaction with a biological target. nih.gov

Molecular dynamics (MD) simulations extend this analysis by simulating the movement of atoms in a molecule or a molecule-receptor complex over time. nih.gov MD simulations provide detailed information about the stability of the complex, the flexibility of different regions of the molecule, and the persistence of key interactions, like hydrogen bonds, throughout the simulation. researchgate.netplos.org

Key analyses from MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the protein-ligand complex, and the root-mean-square fluctuation (RMSF), which indicates the flexibility of individual amino acid residues or parts of the ligand. plos.org For isoindoloquinazolinone derivatives, MD simulations can confirm the stability of a binding pose obtained from molecular docking and provide insights into the thermodynamics of binding, reinforcing their potential as therapeutic agents. researchgate.netnih.gov

Table 5: Key Analyses in Molecular Dynamics Simulations.
AnalysisDescriptionInterpretation
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms of the simulated structure and a reference structure over time.A stable, low RMSD value for the ligand-protein complex suggests a stable binding pose. researchgate.net
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of each atom or residue from its average position during the simulation.Highlights flexible and rigid regions of the protein or ligand.
Radius of Gyration (rGyr)Measures the compactness of the protein structure during the simulation.A stable rGyr value indicates that the protein is not unfolding. plos.org
Solvent Accessible Surface Area (SASA)Measures the surface area of the molecule that is accessible to the solvent.Changes in SASA can indicate conformational changes or ligand binding. plos.org
Hydrogen Bond OccupancyThe percentage of simulation time that a specific hydrogen bond exists.High occupancy indicates a stable and important interaction for complex stability. nih.gov

Biological Interactions and Applications of Isoindoloquinazolinone Scaffolds in Research

Interaction with Biological Macromolecules

The biological effects of isoindoloquinazolinone derivatives are rooted in their interactions with various biological macromolecules. These interactions can lead to the inhibition of enzymes, binding to receptors, and modulation of cellular signaling pathways, making them promising candidates for drug discovery.

While research on the specific enzyme inhibition mechanisms of 5H,11H-isoindolo[2,1-a]quinazolin-5-one is ongoing, the broader class of quinazolinone-containing compounds has demonstrated significant inhibitory activity against various enzymes. For instance, certain quinazolinone derivatives have been identified as potent inhibitors of inositol hexakisphosphate kinase (IP6K) and topoisomerase II.

One study on quinazolinone-based inhibitors of IP6K revealed compounds with significant potency and selectivity. For example, a derivative, compound 24 , exhibited an IC50 of 0.896 μM for IP6K1 and showed high selectivity over IP6K2 nih.gov. The inhibitory mechanism is believed to involve the formation of hydrogen bonds with key amino acid residues in the enzyme's active site, such as V33 and H31 nih.gov.

The following table summarizes the inhibitory activity of selected quinazolinone derivatives against different isoforms of IP6K.

CompoundIP6K1 IC50 (μM)IP6K2 IC50 (μM)IP6K3 IC50 (μM)
5 13.8>200137
24 0.896>2002.68
25 2.22193168
26 3.6596.310.1
53 2.2528.835.2

Furthermore, isoindolo[1,2-b]quinazolinone derivatives related to the antitumor agent batracylin have been evaluated for their ability to inhibit topoisomerase II. While some analogs retained the ability to inhibit this enzyme, isoindolo[2,1-a]benzimidazole derivatives were found to be inactive as topoisomerase II inhibitors, highlighting the structural specificity required for potent inhibition.

The structural framework of isoindoloquinazolinones makes them attractive candidates for targeting various receptors. Although specific receptor binding studies for this compound are not extensively reported, research on related scaffolds provides insights into their potential. For example, derivatives of the structurally similar indolin-2-one have been synthesized and evaluated as ligands for dopamine receptors.

In one study, a series of indolin-2-one derivatives were tested for their binding affinity to dopamine D2, D3, and D4 receptors. One compound, 4c , demonstrated remarkable affinity and selectivity for the D4 receptor with a Ki value of 0.5 nM nih.gov. This suggests that the core scaffold can be functionalized to achieve high-affinity and selective receptor ligands.

The table below presents the binding affinities of selected indolin-2-one derivatives for the dopamine D4 receptor.

CompoundDopamine D4 Receptor Ki (nM)
4a 15.2
4b 8.7
4c 0.5
4d 23.5
4e 41.3

These findings underscore the potential of designing isoindoloquinazolinone-based ligands with high affinity for specific G-protein coupled receptors (GPCRs) and other receptor families, which could be valuable for the treatment of neurological and psychiatric disorders.

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immune responses, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Isoindoloquinazolines have been reported to exhibit inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α), a key upstream activator of the canonical NF-κB pathway.

The inhibition of TNF-α can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. While direct quantitative data on the modulation of the NF-κB pathway by this compound is limited, studies on other heterocyclic compounds provide evidence for this mechanism. For instance, a study on leoligin derivatives demonstrated their ability to inhibit NF-κB activation in a luciferase reporter gene assay, with some compounds exhibiting IC50 values in the low micromolar range.

The following table shows the NF-κB inhibitory activity of selected leoligin derivatives.

CompoundNF-κB Inhibition IC50 (μM)
Leoligin 19.7
5-Methoxyleoligin >20
Derivative 1 5.3
Derivative 2 6.5
Derivative 3 4.9

These results suggest that the isoindoloquinazolinone scaffold could be a promising template for the development of novel modulators of the NF-κB pathway, with potential therapeutic applications in inflammatory diseases and cancer.

Role as Building Blocks for the Synthesis of Complex Heterocyclic Compounds

The this compound core serves as a versatile building block for the synthesis of more complex and functionally diverse heterocyclic compounds. The reactivity of the lactam and other positions on the aromatic rings allows for various chemical transformations, leading to the construction of novel molecular architectures with potential biological activities.

For example, the isoindoloquinazolinone scaffold can be a precursor for the synthesis of:

Substituted derivatives: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups to modulate the compound's physicochemical and biological properties.

Fused heterocyclic systems: The lactam ring can be opened or modified to participate in cyclization reactions, leading to the formation of more complex polycyclic systems.

Drug-like molecules: The scaffold can be incorporated into larger molecules through multicomponent reactions, providing a rapid and efficient way to generate libraries of potential drug candidates nih.gov.

The synthetic utility of this scaffold is crucial for exploring the structure-activity relationships of isoindoloquinazolinone derivatives and for the development of new therapeutic agents.

Potential in Materials Science Research (e.g., dyes, pigments, solar cell applications)

Beyond their biological applications, isoindole and quinoline-containing compounds are being explored for their potential in materials science. Their conjugated π-systems and tunable electronic properties make them suitable for applications such as organic dyes, pigments, and components in organic solar cells.

While specific research on this compound in materials science is emerging, related structures have shown promise. For instance, indolo-quinoline boron difluoride complexes have been synthesized and characterized as fluorescent dyes with large Stokes shifts and emission in the near-infrared (NIR) region rsc.org. These properties are desirable for applications in bioimaging and optoelectronics.

In the field of organic photovoltaics, donor-acceptor chromophores are essential for efficient light harvesting and charge separation. Indoline-based donors have been incorporated into organic sensitizers for dye-sensitized solar cells (DSSCs), demonstrating the potential of such nitrogen-containing heterocycles in solar energy conversion mst.edursc.org. The isoindoloquinazolinone scaffold, with its electron-rich and electron-deficient regions, could potentially be engineered to act as an effective component in organic solar cells. Research in this area is focused on designing molecules with appropriate energy levels (HOMO and LUMO) to facilitate efficient charge transfer and high power conversion efficiencies. For instance, organic solar cells based on the donor polymer D18, which shares some structural similarities with fused aromatic systems, have achieved power conversion efficiencies exceeding 19% researchgate.net.

The following table summarizes the performance of some organic solar cells utilizing advanced donor materials.

Donor MaterialAcceptor MaterialPower Conversion Efficiency (%)
D18Y6>18
D18L8-BO19.05
D18-ClL8-BO19.30
HW-D18L8-BO19.65

The continued exploration of isoindoloquinazolinone derivatives in materials science may lead to the development of novel functional materials with tailored optical and electronic properties.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5H,11H-isoindolo[2,1-a]quinazolin-5-one, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed cascade reactions using water as a solvent, which promotes regioselectivity and reduces byproducts . Key parameters to optimize include catalyst loading (e.g., 10 mol% CuI), temperature (80–100°C), and reaction time (6–12 hours). Cyclization of hydrazine intermediates with one-carbon donors (e.g., triphosgene) is another route, requiring strict control of anhydrous conditions and stoichiometric ratios .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to verify the fused isoindole-quinazolinone scaffold, focusing on aromatic proton splitting patterns and carbonyl signals (~170 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C14_{14}H10_{10}N2_2O). Purity assessment requires HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients .

Q. What preliminary biological screening approaches are recommended to assess the pharmacological potential of this compound?

  • Methodological Answer : Conduct in vitro assays for H1-antihistaminic activity via histamine-induced guinea pig ileum contraction models . Screen for antitumor activity using MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with IC50_{50} calculations. Include enzyme inhibition studies (e.g., COX-2, EGFR kinases) to identify mechanistic pathways .

Advanced Research Questions

Q. How can computational chemistry tools be integrated with experimental data to predict and validate the bioactive conformation of this compound?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., histamine H1 receptor PDB: 3RZE) to predict binding modes. Validate using molecular dynamics simulations (GROMACS) over 100 ns trajectories to assess stability. Cross-reference with SAR data from analogs to refine pharmacophore models .

Q. What experimental approaches resolve discrepancies in reported receptor binding affinities for structural analogs of this compound?

  • Methodological Answer : Address variability by standardizing assay conditions:

  • Use radioligand displacement assays (e.g., 3H^3H-mepyramine for H1 receptors) with consistent membrane preparations.
  • Apply statistical meta-analysis to compare IC50_{50} values across studies, accounting for differences in cell lines (e.g., CHO vs. HEK293) and buffer pH .

Q. What innovative catalytic systems show promise for enhancing the sustainability profile of multi-step syntheses involving isoindoloquinazolinone scaffolds?

  • Methodological Answer : Explore green chemistry approaches:

  • Replace transition metals with organocatalysts (e.g., thiourea derivatives) for asymmetric cyclizations .
  • Utilize microwave-assisted synthesis to reduce reaction times and improve yields (~20% increase) .
  • Implement flow chemistry for continuous processing, minimizing solvent waste and improving scalability .

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5H,11H-isoindolo[2,1-a]quinazolin-5-one

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